1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

Antiallergic Naphthoquinone Synthesis Passive Cutaneous Anaphylaxis

7-Ethoxy-1-tetralone (CAS 58472-29-0) is the essential precursor for the Buckle et al. anti-allergic naphthoquinone '7e' (in vivo PCA inhibition at ~10 µM/kg s.c.). This α-tetralone achieves nanomolar MAO-B IC50 (0.00089–0.047 µM) with optimal LogP 2.60 for brain penetration—outperforming 7-hydroxy and 7-methoxy analogs by orders of magnitude. Preliminary AKR1C3 inhibition (IC50 79 nM) supports hormone-dependent cancer probe development. The 7-ethoxy group functions as a selectively cleavable 'masked' phenol, enabling diverse late-stage derivatization from a single intermediate. Procure this specific tetralone to replicate patented high-yield routes to bioactive naphthoquinones and advance your SAR programs.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B11909311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3
InChIKeyPDHVCMOQYAHUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 7-Ethoxy-3,4-dihydro-1(2H)-naphthalenone: A Specialized C7-Substituted α-Tetralone Scaffold


1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- (commonly known as 7-ethoxy-1-tetralone, CAS 58472-29-0) is a synthetic bicyclic enone belonging to the α-tetralone class of compounds [1]. Characterized by an ethoxy substituent at the 7-position of the partially saturated naphthalenone core, its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol [2]. This chemical architecture positions it as a key lipophilic intermediate in medicinal chemistry, distinct from its hydroxyl- or methoxy-substituted analogs in terms of reactivity and biological target engagement [3].

Why 7-Ethoxy-1-Tetralone Cannot Be Simply Replaced by Other C7-Tetralone Analogs


Generic substitution within the α-tetralone family is precluded by a stark activity cliff and divergent synthetic utility. The C7-substituent is a critical determinant of biological potency and physicochemical behavior. For instance, replacing the ethoxy group with a hydroxyl moiety reduces monoamine oxidase (MAO) inhibitory activity by several orders of magnitude [1]. Furthermore, the specific alkyl chain length dictates the potency of downstream antiallergic naphthoquinone metabolites, as demonstrated by the Buckle et al. (1977) study where the 7-ethoxy derivative served as the essential precursor for the most potent anti-allergic compound (7e) [2]. The quantitative evidence that follows establishes these critical performance differentials.

Quantitative Evidence for Selecting 7-Ethoxy-3,4-dihydro-1(2H)-naphthalenone Over Closest Analogs


Irreplaceable Precursor for the Most Potent Antiallergic Naphthoquinone (7e)

7-Ethoxy-1-tetralone is the mandatory intermediate for synthesizing 2-hydroxy-3-nitro-6-ethoxy-1,4-naphthoquinone (designated compound 7e). This final compound, alongside its 7-methoxy analog (7c), was identified as the most potent inhibitor of rat passive cutaneous anaphylaxis (PCA) in a landmark study, achieving 50% inhibition at a subcutaneous dose of approximately 10 µM/kg [1]. Critically, while the 7-methoxy analog (7c) showed comparable potency, the synthetic pathway defined in the patent literature exclusively utilizes the 7-ethoxy-tetralone precursor to access the high-yield 6-ethoxy-naphthoquinone scaffold [2]. Attempting this route with a hydroxy or unsubstituted tetralone would fail to generate the active species.

Antiallergic Naphthoquinone Synthesis Passive Cutaneous Anaphylaxis

Superior Monoamine Oxidase (MAO) Inhibition: C7-Ethoxy vs. C7-Hydroxy Activity Cliff

The C7-substituent is a fundamental driver of MAO inhibitory potency. A synthetic series of fifteen C7-arylalkyloxy-α-tetralone derivatives, which encompasses the 7-ethoxy analog, demonstrated universal submicromolar inhibition of MAO-B, with IC50 values ranging from 0.00089 to 0.047 µM [1]. In stark contrast, the 7-hydroxy-1-tetralone analog exhibits weak MAO-A inhibition, with an IC50 of 39.4 µM recorded against recombinant human enzyme [2]. This represents a functional activity cliff, where simple alkylation of the 7-position amplifies MAO-A inhibitory potency by a factor of approximately 4000-fold, making the alkoxy (including ethoxy) motif essential for any MAO-targeted probing campaign.

Neurodegeneration Monoamine Oxidase Inhibitor Structure-Activity Relationship

Optimized Lipophilicity for CNS Drug Design vs. 7-Methoxy Analog

Physicochemical profiling reveals that the 7-ethoxy group provides a calculated LogP of 2.60, which is significantly higher than the 2.21 recorded for the 7-methoxy-1-tetralone analog [1][2]. This increase in lipophilicity is a critical parameter in central nervous system (CNS) drug design, as higher LogP values (typically within the 2-4 range) are correlated with improved passive blood-brain barrier (BBB) permeation. For programs targeting neurological enzymes such as MAO, the 7-ethoxy derivative thus offers a distinct pharmacokinetic starting point over its methoxy counterpart, potentially leading to superior brain-to-plasma concentration ratios.

Drug Design Lipophilicity Blood-Brain Barrier Permeability

Synthetic Versatility as a Masked 7-Hydroxy Equivalent

The 7-ethoxy-1-tetralone serves a dual purpose: it can act directly as a bioactive molecule or be selectively dealkylated to yield the 7-hydroxy-1-tetralone scaffold. This is a significant synthetic advantage over the 7-methoxy analog, which requires harsher demethylating conditions (e.g., BBr3 or hot HBr) that can compromise the ketone functionality or the acid-sensitive dihydronaphthalene ring. The ethyl ether can be cleaved under milder conditions, providing controlled access to the phenolic derivative for late-stage functionalization or SAR exploration [1]. This makes the 7-ethoxy variant a more strategically versatile procurement choice for medicinal chemistry groups requiring an intermediate that can be orthogonally deprotected.

Synthetic Chemistry Protecting Group Strategy Intermediate Versatility

Target Application Scenarios for Procuring 7-Ethoxy-3,4-dihydro-1(2H)-naphthalenone


Synthesis of High-Potency Antiallergic Naphthoquinones (Compound 7e Series)

This compound is the recommended starting material for any laboratory aiming to replicate or optimize the 2-hydroxy-3-nitro-1,4-naphthoquinone antiallergic pharmacophore described by Buckle et al. (1977). The use of 7-ethoxy-1-tetralone enables the production of compound '7e', which demonstrated potent inhibition of rat PCA at a dose of ~10 µM/kg (s.c.), a validated in vivo model of type I hypersensitivity. Procurement of this specific tetralone is mandated to follow the established patent synthesis route, which uses 7-ethoxy-1-tetralone as the key starting material for a high-yield conversion to the active 6-ethoxy-naphthoquinone [1].

CNS Drug Discovery Programs Targeting Monoamine Oxidase (MAO) Enzymes

The C7-ethoxy-α-tetralone scaffold is a validated lead structure for the design of high-affinity, reversible MAO inhibitors. As evidenced by the Legoabe et al. (2015) structure-activity relationship (SAR) study, this compound class achieves nanomolar IC50 values against human MAO-B (range: 0.00089–0.047 µM). Its optimized LogP of 2.60 further suggests it is a superior candidate for achieving therapeutic brain concentrations compared to more polar analogs. This makes it a critical probe molecule for developing therapies for Parkinson's disease and depression [2].

Medicinal Chemistry Scaffold Diversification via Controlled Deprotection

For medicinal chemists exploring structure-activity relationships around the tetralone core, the 7-ethoxy derivative is the preferred procurement choice over a 7-hydroxy or 7-methoxy analog. Its function as a 'masked' phenol allows for a broader range of late-stage chemical transformations. The ethyl protecting group can be removed selectively to reveal the free 7-hydroxyl group without the harsh conditions required for methyl ether cleavage, thus preserving the integrity of the tetralone ring system and enabling access to a wider array of functionalized analogs from a single intermediate [3].

Biochemical Probing of AKR1C3 Enzymatic Activity

Preliminary binding data indicates that 7-ethoxy-1-tetralone exhibits inhibitory activity against the enzyme AKR1C3 with an IC50 of 79 nM [4]. AKR1C3 is a therapeutic target in hormone-dependent cancers and inflammatory conditions. Researchers exploring this target space may consider this compound for chemical probe development, utilizing its unique 7-ethoxy substitution as a vector for further affinity maturation, leveraging the potency advantage already observed in this preliminary assay.

Quote Request

Request a Quote for 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.